molecular formula C22H22F2N4O2 B2584355 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine CAS No. 1210346-42-1

1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B2584355
CAS No.: 1210346-42-1
M. Wt: 412.441
InChI Key: GVABNAHJTJYXJL-UHFFFAOYSA-N
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Description

1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine ( 1210346-42-1) is a synthetic small molecule with a molecular formula of C22H22F2N4O2 and a molecular weight of 412.43 g/mol . This compound features a hybrid architecture, integrating a 1,5-diaryl pyrazole core with a piperazine carboxamide moiety, a structural motif recognized in medicinal chemistry for its potential to interact with diverse biological targets . The presence of fluorine atoms on both phenyl rings is a common strategy in drug design, as their high electronegativity can influence the molecule's electronic properties, metabolic stability, and binding affinity, thereby potentially enhancing biological activity . Pyrazole derivatives are a privileged scaffold in drug discovery and are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antifungal, anticancer, and antioxidant activities . Recent research on pyrazole compounds has highlighted their significant potential as antioxidants, demonstrating an ability to inhibit reactive oxygen species (ROS) production in cellular models such as human platelets and endothelial cells . Furthermore, some related pyrazole derivatives have shown promising antiproliferative activity against various cancer cell lines in screening studies . The specific mechanism of action for this compound is a subject for further investigation, but its structure suggests it may function as a multi-target agent. Piperazine-containing compounds are frequently explored as inhibitors for various enzymes and receptors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-2-30-20-15-28(17-9-7-16(23)8-10-17)25-21(20)22(29)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVABNAHJTJYXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with the piperazine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including the compound in focus, exhibit significant anticancer properties. A study highlighted the efficacy of various pyrazole derivatives against different cancer cell lines, demonstrating their potential as anticancer agents. Notably, compounds similar to 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that certain pyrazole compounds can inhibit bacterial growth effectively, suggesting that This compound may also share this property .

Enzyme Inhibition

Enzyme inhibition is another critical application area for this compound. Research indicates that pyrazole derivatives can act as selective inhibitors for various kinases, which are pivotal in cancer progression. For instance, a related study demonstrated that similar compounds exhibited potent inhibitory activity against specific kinases involved in tumor growth and metastasis .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

  • Anticancer Studies : A study observed that a closely related pyrazole derivative induced significant tumor stasis in xenograft models of gastric carcinoma, leading to further investigations into its pharmacokinetic properties .
  • Antimicrobial Efficacy : Another investigation demonstrated that a series of pyrazole compounds exhibited zones of inhibition comparable to standard antibiotics against various bacterial strains .

Mechanism of Action

The mechanism of action of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their pharmacological implications:

Compound Name Core Structure Substituents Key Biological Data/Activity Reference
Target Compound: 1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine Pyrazole-Piperazine - Pyrazole: 4-ethoxy, 1-(4-fluorophenyl)
- Piperazine: 4-(2-fluorophenyl)
Not explicitly reported in evidence; inferred CNS/receptor modulation based on analogs
1-{4-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}ethan-1-one (BJ48998) Pyrazole-Piperazine - Pyrazole: Same as target
- Piperazine: 1-acetyl group (vs. 2-fluorophenyl)
Acetyl group may reduce lipophilicity compared to 2-fluorophenyl, altering bioavailability
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone-Piperazine - Pyridazinone core
- Piperazine: 4-(2-fluorophenyl)
Synthesized for potential dopamine/serotonin receptor targeting; EC50 values pending
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-pyrazolo[4,3-c]pyridin-3-one Pyrazolo-Pyridinone-Piperazine - Pyrazolo-pyridinone core
- Piperazine: 4-(2-fluorophenyl)
Structural complexity may enhance kinase inhibition or allosteric modulation
1-(Bis(4-fluorophenyl)methyl)-4-(3-phenylprop-2-en-1-yl)piperazine (Flunarizine analog) Piperazine - Piperazine: Bis(4-fluorophenyl)methyl, 3-phenylpropenyl Clinically used as antihistamine/vasodilator; highlights fluorine's role in stability
3a–k (Thiazolylhydrazone derivatives) Thiazolylhydrazone-Piperazine - Piperazine: 4-(4-fluorophenyl)
- Thiazolylhydrazone side chains
AChE inhibitory activity (IC50: 0.8–12.3 µM); fluorine improves target selectivity

Key Observations

Fluorine Positioning :

  • The 2-fluorophenyl group on piperazine (target compound) may enhance binding to serotonin/dopamine transporters compared to 4-fluorophenyl derivatives (e.g., ’s flunarizine) due to steric and electronic effects .
  • Bis(4-fluorophenyl) groups () improve metabolic stability but reduce solubility, whereas single fluorophenyl substitutions (target compound) balance these properties .

Core Heterocycle Impact: Pyrazole derivatives (target, BJ48998) are associated with kinase or GPCR modulation, whereas pyridazinones () and pyrazolo-pyridinones () may target enzymes like PDEs or caspases .

Synthetic Routes: The target compound likely employs a coupling reaction between a pyrazole-3-carbonyl chloride and 4-(2-fluorophenyl)piperazine, analogous to methods in (pyridazinone synthesis) . Introduction of the ethoxy group (target) vs.

Biological Activity Trends :

  • Thiazolylhydrazones () show AChE inhibition, suggesting that the target’s piperazine-pyrazole scaffold could be repurposed for similar enzymatic targets .
  • Calcium mobilization assays () on NTS1/NTS2 receptors indicate fluorophenyl-substituted compounds may modulate intracellular signaling pathways, a possible avenue for the target compound .

Biological Activity

1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine, a compound belonging to the pyrazole derivatives, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C22H22F2N4O2C_{22}H_{22}F_2N_4O_2, characterized by a complex structure that includes a pyrazole ring and piperazine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with appropriate diketones.
  • Substitution Reactions : Incorporation of ethoxy and fluorophenyl groups via nucleophilic substitution.
  • Final Amidation : The final product is obtained through amidation reactions to yield the desired carbonyl structure.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

Anticancer Properties

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The mechanism often involves inhibition of key proteins involved in cell proliferation and survival pathways.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against various pathogens. A study reported moderate to high antifungal activity against species such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL . This suggests potential applications in treating fungal infections.

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes relevant in disease pathways. For example, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine, enhancing cognitive functions.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Protein Interaction : The compound interacts with specific protein targets, modulating their activity. For instance, the presence of the piperazine moiety enhances binding affinity to target receptors involved in cancer progression.
  • Signal Pathway Modulation : It influences various signaling pathways, particularly those related to inflammation and cell survival.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Anticancer Study : A recent investigation showed that the compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation pathways .
  • Neuroprotective Effects : In animal models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced neuroinflammation .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/PathwayEffect/OutcomeReference
AnticancerFaDu hypopharyngeal cellsInduces apoptosis
AntifungalCandida albicansMIC = 62.5 µg/mL
Enzyme InhibitionAChE/BuChEEnhanced cognitive function
NeuroprotectionAlzheimer's modelImproved memory retention

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